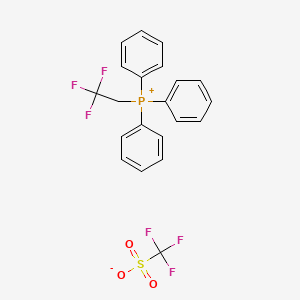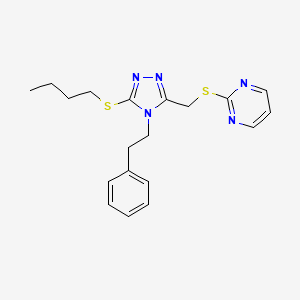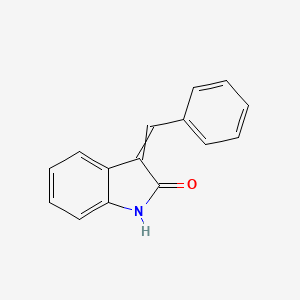
3-(phenylmethylidene)-1H-indol-2-one
描述
3-(phenylmethylidene)-1H-indol-2-one is a significant compound in organic chemistry, known for its versatile applications in various fields. It is a derivative of indolin-2-one, featuring a benzylidene group at the 3-position. This compound is notable for its structural motif, which is embedded in many naturally occurring compounds and synthetic molecules used in pharmaceuticals, dyes, and other industries .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(phenylmethylidene)-1H-indol-2-one can be achieved through several methods. One of the most common methods is the Knoevenagel condensation of oxindole and aldehyde . This reaction typically involves the use of a base such as piperidine or pyridine in an organic solvent like ethanol or methanol. The reaction conditions often require refluxing the mixture for several hours to achieve the desired product.
Another method involves the palladium-catalyzed intramolecular hydroarylation of N-aryl-propiolamides . This method uses palladium as a catalyst and requires specific reaction conditions, including the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound often employs greener and cleaner approaches to address the limitations of traditional methods. For instance, metal-free conditions have been explored to avoid the high cost and toxicity associated with noble metal catalysts . Additionally, microfluidic photoreactor conditions have been used to enhance the efficiency and selectivity of the synthesis process .
化学反应分析
Types of Reactions
3-(phenylmethylidene)-1H-indol-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at different positions of the indolin-2-one ring, often using halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Halogens or electrophiles in the presence of a catalyst like palladium or copper.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines. Substitution reactions can introduce various functional groups into the indolin-2-one ring, enhancing its chemical diversity .
科学研究应用
3-(phenylmethylidene)-1H-indol-2-one has a wide range of applications in scientific research:
作用机制
The mechanism of action of 3-(phenylmethylidene)-1H-indol-2-one involves its interaction with specific molecular targets and pathways. For instance, in its role as an anti-inflammatory agent, the compound inhibits the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6 . It also affects signaling pathways like the Akt, MAPK, and NF-κB pathways, which are crucial for the inflammatory response .
相似化合物的比较
3-(phenylmethylidene)-1H-indol-2-one can be compared with other similar compounds, such as:
3-Benzylidene-1,3-dihydroindol-2-one: This compound also features a benzylidene group but differs in its hydrogenation state.
3-(3-Hydroxyphenyl)-indolin-2-one: This derivative has a hydroxy group at the 3-position, which enhances its anti-inflammatory activity.
Sunitinib and Tenidap: These pharmaceutical compounds share structural similarities with this compound and are used as protein kinase inhibitors.
The uniqueness of this compound lies in its versatile reactivity and wide range of applications, making it a valuable compound in both research and industry.
属性
CAS 编号 |
23772-61-4; 3359-49-7 |
|---|---|
分子式 |
C15H11NO |
分子量 |
221.259 |
IUPAC 名称 |
3-benzylidene-1H-indol-2-one |
InChI |
InChI=1S/C15H11NO/c17-15-13(10-11-6-2-1-3-7-11)12-8-4-5-9-14(12)16-15/h1-10H,(H,16,17) |
InChI 键 |
SXJAAQOVTDUZPS-JLHYYAGUSA-N |
SMILES |
C1=CC=C(C=C1)C=C2C3=CC=CC=C3NC2=O |
溶解度 |
not available |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
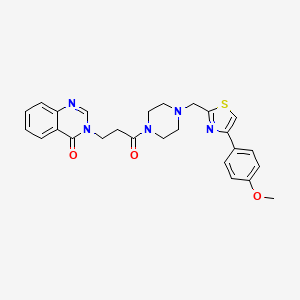
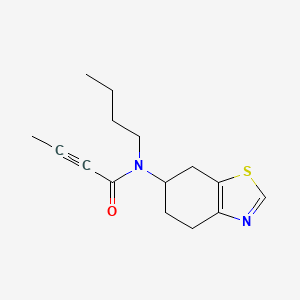

![2-cyclopropyl-4-methyl-6-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidin-1-yl)pyrimidine](/img/structure/B2807946.png)
![3-{2-[4-(tert-Butoxycarbonyl)piperazino]ethoxy}-2-thiophenecarboxylic acid](/img/structure/B2807947.png)
![5-chloro-2-(methylsulfanyl)-N-[6-(piperidin-1-yl)pyridin-3-yl]pyrimidine-4-carboxamide](/img/structure/B2807948.png)
![3-Bromo-5-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2807949.png)
amine dihydrochloride](/img/structure/B2807950.png)
![(Z)-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-(2-methoxyethyl)-2-thioxothiazolidin-4-one](/img/structure/B2807951.png)
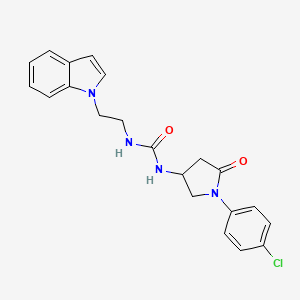

![Ethyl 1-((4-chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-3-carboxylate](/img/structure/B2807956.png)
